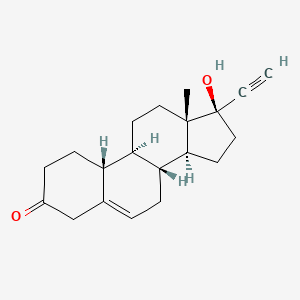

delta-5(6)-Norethindrone

Description

BenchChem offers high-quality delta-5(6)-Norethindrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about delta-5(6)-Norethindrone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4,15-18,22H,5-12H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQUHXSBTSDAML-XGXHKTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858215 | |

| Record name | (17alpha)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22933-71-7 | |

| Record name | delta-5(6)-Didehydronorethindrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022933717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17alpha)-17-Hydroxy-19-norpregn-5-en-20-yn-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELTA-5(6)-DIDEHYDRONORETHINDRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BN7DC7M4G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Norethindrone and its Δ-5(6) Isomer: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathways leading to norethindrone, a foundational second-generation progestin, and its closely related Δ-5(6) isomer. Designed for researchers, scientists, and professionals in drug development, this document elucidates the critical chemical transformations, mechanistic underpinnings, and practical considerations for the synthesis of these vital pharmaceutical compounds. We will delve into both classical and contemporary synthetic strategies, offering field-proven insights into the causality behind experimental choices and the self-validating systems inherent in robust protocols.

Introduction: The Significance of Norethindrone

Norethindrone (17α-ethynyl-19-nortestosterone) is a synthetic progestational hormone that has played a pivotal role in women's health for decades.[1][2] First synthesized in 1951 by a team led by Carl Djerassi, it became a key component of the first oral contraceptives.[3] As a derivative of 19-nortestosterone, norethindrone mimics the action of progesterone with greater potency and is utilized in oral contraceptives, hormone replacement therapy, and the treatment of various gynecological disorders.[1][4] The synthesis of norethindrone and the control of its isomeric impurities, such as the Δ-5(6) and Δ-5(10) isomers, are of paramount importance in ensuring the safety and efficacy of the final drug product.[5]

Classical Synthetic Pathway: From Estrone to Norethindrone

The classical synthesis of norethindrone often commences from estrone, a naturally occurring estrogen. This multi-step process involves key transformations that are cornerstones of steroid chemistry: the Birch reduction, oxidation, and ethynylation.

Step 1: Birch Reduction of Estrone Methyl Ether

The journey begins with the protection of the phenolic hydroxyl group of estrone as a methyl ether. The subsequent Birch reduction of estrone methyl ether is a critical step that selectively reduces the aromatic A-ring to a non-conjugated diene. This reaction, named after the Australian chemist Arthur Birch, utilizes an alkali metal (typically lithium or sodium) dissolved in liquid ammonia in the presence of an alcohol as a proton source.[6][7]

Experimental Protocol: Birch Reduction of Estrone Methyl Ether

-

Materials:

-

Estrone methyl ether

-

Anhydrous liquid ammonia

-

Lithium wire

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Methanol

-

3 N Hydrochloric acid

-

-

Procedure:

-

In a flask equipped with a dry ice condenser and a stirrer, add anhydrous liquid ammonia.

-

To the stirred liquid ammonia, add small pieces of lithium wire until a persistent blue color is obtained.

-

A solution of estrone methyl ether in anhydrous diethyl ether is then added dropwise.

-

After the addition is complete, stir the reaction mixture for 30 minutes.

-

Slowly add anhydrous ethanol to quench the excess lithium until the blue color disappears.

-

Allow the ammonia to evaporate overnight.

-

Carefully add water to the residue.

-

Collect the solid product by filtration and wash thoroughly with water.

-

Dissolve the crude product in methanol and reflux with 3 N hydrochloric acid for 15 minutes to hydrolyze the enol ether.

-

Add water and isolate the product by extraction with ether.

-

Crystallize the product from an ether-hexane mixture to yield 3-methoxy-estra-2,5(10)-dien-17β-ol.

-

Causality of Experimental Choices: The use of an alcohol as a proton source is crucial for the mechanism of the Birch reduction, allowing for the protonation of the radical anion intermediate. The subsequent acid-catalyzed hydrolysis of the initially formed enol ether is necessary to generate the desired keto-functionality in the A-ring upon rearrangement of the double bonds.

Step 2: Oxidation of the 17-Hydroxyl Group

The 17-hydroxyl group of the Birch reduction product is then oxidized to a ketone. While various oxidizing agents can be employed, the Oppenauer oxidation is a classic and gentle method for selectively oxidizing secondary alcohols to ketones in the presence of other sensitive functional groups.[8][9] This reaction utilizes an aluminum alkoxide catalyst in the presence of a ketone as a hydride acceptor, typically acetone.[8] Alternatively, chromium trioxide in acetic acid can also be used for this transformation.

Experimental Protocol: Oppenauer Oxidation [8]

-

Materials:

-

3-methoxy-estra-2,5(10)-dien-17β-ol

-

Aluminum isopropoxide

-

Anhydrous acetone

-

Anhydrous benzene or toluene

-

-

Procedure:

-

Dissolve the steroidal alcohol in anhydrous benzene or toluene.

-

Add a solution of aluminum isopropoxide in the same solvent.

-

Add a large excess of anhydrous acetone.

-

Reflux the reaction mixture until the oxidation is complete (monitored by TLC).

-

Cool the reaction mixture and hydrolyze with a dilute acid.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the resulting 19-nor-4-androstene-3,17-dione by crystallization.

-

Mechanism of Oppenauer Oxidation

Caption: Mechanism of the Oppenauer Oxidation.

Step 3: Ethynylation of 19-nor-4-androstene-3,17-dione

The final key step is the stereoselective addition of an ethynyl group to the 17-keto function. This is typically achieved by reacting the dione with an acetylide, such as potassium acetylide, generated in situ from acetylene gas and a strong base like potassium tert-butoxide.[1] To prevent reaction at the more reactive 3-keto group, it is often protected as an enol ether prior to ethynylation.[10]

Experimental Protocol: Ethynylation [1][10]

-

Materials:

-

19-nor-4-androstene-3,17-dione

-

Triethyl orthoformate (for enol ether protection)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Potassium tert-butoxide or potassium hydroxide

-

Acetylene gas

-

Anhydrous solvent (e.g., THF, toluene)

-

Hydrochloric acid

-

-

Procedure:

-

(Optional Protection) Reflux 19-nor-4-androstene-3,17-dione with triethyl orthoformate and an acid catalyst to form the 3-enol ether.

-

In a separate flask, prepare a solution of potassium tert-butoxide in an anhydrous solvent.

-

Bubble acetylene gas through the basic solution to form potassium acetylide.

-

Add the solution of the protected or unprotected dione to the acetylide suspension.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction with water or a dilute acid.

-

If the 3-keto group was protected, hydrolyze the enol ether with aqueous acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry, and evaporate the solvent.

-

Purify the crude norethindrone by crystallization from a suitable solvent (e.g., methanol).[1]

-

Modern Synthetic Approach: One-Pot Synthesis

To improve efficiency and reduce the number of steps, one-pot synthetic procedures have been developed. A notable example involves the direct ethynylation of 19-norandrostene-3,17-dione without the need for prior protection of the 3-keto group, followed by purification.[1]

Experimental Protocol: One-Pot Synthesis of Norethindrone [1]

-

Materials:

-

19-Norandrostene-3,17-dione

-

Potassium t-butoxide

-

Tetrahydrofuran (THF)

-

Acetylene gas

-

Hydrochloric acid

-

Methyl isobutyl ketone

-

Methanol

-

-

Procedure:

-

Prepare a solution of potassium t-butoxide in THF.

-

Purge the solution with acetylene gas.

-

Add a solution of 19-norandrostene-3,17-dione in THF while continuing the acetylene purge.

-

Monitor the reaction until the starting material is depleted to at least 99.5%.[1]

-

Add hydrochloric acid at a controlled temperature (15°C ± 3°C).[1]

-

Raise the temperature to 40°C ± 2°C.[1]

-

Extract the product with methyl isobutyl ketone, maintaining a pH of 6-7.[1]

-

Concentrate the organic phase and purify the crude norethindrone by refluxing in methanol, followed by cooling and filtration.

-

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Typical Yield | Reference |

| Birch Reduction | Estrone methyl ether | Lithium, Liquid NH₃, Ethanol | Diethyl ether | ~70-80% | |

| Oxidation | 3-methoxy-estra-2,5(10)-dien-17β-ol | CrO₃, Acetic Acid | Acetic Acid | ~60-70% | |

| Ethynylation | 19-nor-4-androstene-3,17-dione | KOC(CH₃)₃, Acetylene | THF | >90% | [10] |

| One-Pot Synthesis | 19-norandrostene-3,17-dione | KOC(CH₃)₃, Acetylene | THF | ~85-90% | [1] |

Formation and Control of the Δ-5(6) Isomer

The Δ-5(6) isomer of norethindrone is a known process-related impurity that can arise during synthesis.[5][] Its formation is often linked to the conditions used for the hydrolysis of the enol ether intermediate or during the work-up of the ethynylation reaction. Acidic conditions can promote the isomerization of the thermodynamically less stable Δ-5(10) isomer (norethynodrel) to the more stable conjugated Δ-4 isomer (norethindrone).[3] However, under certain conditions, the formation of the Δ-5(6) isomer can also occur.

Mechanism of Isomerization

The migration of the double bond in the A/B ring system is a key aspect of this chemistry. The Δ-5(10) isomer, which can be an intermediate, readily isomerizes to the more stable, conjugated Δ-4 system under acidic conditions. The formation of the Δ-5(6) isomer is less common but can be influenced by the specific acid catalyst and reaction conditions employed.

Control and Purification

Controlling the formation of the Δ-5(6) isomer is crucial for meeting the stringent purity requirements for active pharmaceutical ingredients (APIs). This is typically achieved through careful control of the pH and temperature during the hydrolysis and work-up steps. Purification methods such as crystallization are often effective in removing this and other impurities.[1] For analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying norethindrone from its isomers.[5][12][13]

HPLC Method for Impurity Profiling [12]

-

Column: Octadecylsilane bonded silica gel (C18)

-

Mobile Phase: Gradient elution with water, methanol, and acetonitrile

-

Detection: UV at 230-254 nm

This method allows for the effective separation of norethindrone from its Δ-5(6) and Δ-5(10) isomers, as well as other process-related impurities.[5][12]

Conclusion

The synthesis of norethindrone is a classic example of steroid chemistry, involving fundamental transformations that have been refined over decades. Understanding the nuances of each reaction, from the stereoselective ethynylation to the control of isomeric impurities like the Δ-5(6) isomer, is critical for the successful development and manufacturing of this important pharmaceutical. This guide has provided a comprehensive overview of the key synthetic pathways, offering both historical context and modern, efficient protocols. By leveraging this knowledge, researchers and drug development professionals can navigate the complexities of norethindrone synthesis with a greater degree of expertise and control.

Synthetic Pathway Overview

Caption: Overview of Norethindrone Synthesis Pathways.

References

- CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof - Google P

-

Djerassi, C., Miramontes, L., Rosenkranz, G., & Sondheimer, F. (1954). Steroids. LIV. Synthesis of 19-Nor-17α-ethynyltestosterone and 19-Nor-17α-methyltestosterone. Journal of the American Chemical Society, 76(15), 4092–4094. (URL: [Link])

- WO2018185783A1 - Novel process for preparation of 19-norsteroids - Google P

-

Oppenauer Oxidation - Wikipedia. (URL: [Link])

-

Freudenthal, R. I., Amerson, E., Martin, J., & Wall, M. E. (1974). The effect of norethynodrel, norethindrone and ethynodiol diacetate on hepatic microsomal drug metabolism. Pharmacological Research Communications, 6(5), 457-468. (URL: [Link])

- CN111875656A - Preparation method of norethindrone acetate - Google P

-

Norethindrone acetate (NA) and ethinyl estradiol (EE) related oxidative transformation products in stability samples of formulated drug product: Synthesis of authentic references - ResearchGate. (URL: [Link])

-

Al-Nimry, S. S., & Zalloum, W. A. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release. Journal of Applied Pharmaceutical Science, 9(02), 079-086. (URL: [Link])

-

Delta-5(6)-Norethindrone Acetate | C22H28O3 | CID 71751193 - PubChem. (URL: [Link])

-

Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases - ResearchGate. (URL: [Link])

-

Birch reduction simplified to a one-minute mechanochemical process - Hokkaido University. (URL: [Link])

-

Aspects of the in situ formation of 19-norsteroids. (URL: [Link])

-

[Simple synthesis of a complete set of unconjugated norethisterone metabolites and their deutero-analogs] - PubMed. (URL: [Link])

-

Isomer separation by CPC chromatography - Rotachrom Technologies. (URL: [Link])

-

Comparison of the Birch reduction of an estrone derivative under solution‐based[¹⁹⁷] and mechanochemical conditions.[³⁸] - ResearchGate. (URL: [Link])

-

Baeyer-Villiger Oxidation of Some C 19 Steroids by Penicillium lanosocoeruleum - MDPI. (URL: [Link])

-

CAS No : 22933-71-7| Product Name : Norethisterone - Impurity C| Chemical Name : Δ-5(6)-Norethindrone | Pharmaffiliates. (URL: [Link])

-

The metabolism of orally ingested 19-nor-4-androstene-3,17-dione and 19-nor-4-androstene-3,17-diol in healthy, resistance-trained men - PubMed. (URL: [Link])

-

Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products. (URL: [Link])

-

ALKYLATION OF THE ANION FROM BIRCH REDUCTION OF o-ANISIC ACID: 2-HEPTYL-2-CYCLOHEXENONE - Organic Syntheses. (URL: [Link])

-

The Metabolism of Orally Ingested 19-Nor-4-androstene-3,17-dione and 19-Nor-4-androstene-3,17-diol in Healthy, Resistance-Trained Men - ResearchGate. (URL: [Link])

-

Steroids LIV. Synthesis of 19-nor-17α-ethynyltestosterone and 19-nor-17α-methyltestosterone - ResearchGate. (URL: [Link])

-

Formation of ethinyl estradiol in women during treatment with norethindrone acetate - PubMed. (URL: [Link])

-

PRODUCT MONOGRAPH Norethindrone Tablets, USP 0.35 mg Oral Contraceptive. (URL: [Link])

-

Tissue Selectivity of the Anabolic Steroid, 19-nor-4-androstenediol-3beta,17beta-diol in Male Sprague Dawley Rats - PubMed. (URL: [Link])

-

Separation of enantiomers by gas chromatography - PubMed. (URL: [Link])

-

Birch reduction - Wikipedia. (URL: [Link])

-

Norethindrone | C20H26O2 - PubChem. (URL: [Link])

-

1976 - Carl Djerassi. (URL: [Link])

-

Enantiomer Separations. (URL: [Link])

-

Birch reduction I (video) | Khan Academy. (URL: [Link])

-

Naturally Occurring Norsteroids and Their Design and Pharmaceutical Application - PMC. (URL: [Link])

-

Carl Djerassi | Science History Institute. (URL: [Link])

Sources

- 1. WO2018185783A1 - Novel process for preparation of 19-norsteroids - Google Patents [patents.google.com]

- 2. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Carl Djerassi | Science History Institute [sciencehistory.org]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. longdom.org [longdom.org]

- 6. Birch reduction - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. Oppenauer oxidation - Wikipedia [en.wikipedia.org]

- 9. Oppenauer Oxidation | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. CN111875656A - Preparation method of norethindrone acetate - Google Patents [patents.google.com]

- 12. CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof - Google Patents [patents.google.com]

- 13. japsonline.com [japsonline.com]

chemical properties of delta-5(6)-Norethindrone acetate

An In-depth Technical Guide to the Chemical Properties of Delta-5(6)-Norethindrone Acetate

Abstract

Delta-5(6)-Norethindrone acetate, a significant isomer and process-related impurity of the widely used progestin Norethindrone Acetate, presents unique challenges and considerations in pharmaceutical development and quality control. This guide provides a comprehensive exploration of its core chemical properties, synthesis, stability, and analytical characterization. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights. We delve into the causality behind experimental choices, present validated analytical protocols, and offer a framework for understanding and controlling this critical compound in pharmaceutical formulations.

Chemical Identity and Molecular Structure

Nomenclature and Chemical Identifiers

Delta-5(6)-Norethindrone acetate is systematically known as (17α)-17-(Acetyloxy)-19-norpregn-5-en-20-yn-3-one.[1] It is recognized within the European Pharmacopoeia (EP) as Norethindrone Acetate EP Impurity C.[1][2] Its unique chemical identity is cataloged under several standard identifiers.

| Identifier | Value | Source |

| CAS Number | 1175129-26-6 | [2] |

| Molecular Formula | C₂₂H₂₈O₃ | [3] |

| Molecular Weight | 340.46 g/mol | [3] |

| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | [4] |

| InChIKey | KDYGOTULHKNOFI-ZCPXKWAGSA-N | [4] |

| Synonyms | Norethindrone acetate impurity C, 5,6-Didehydronorethindrone acetate, 3-Oxo-19-nor-17α-pregn-5-en-20-yn-17-yl Acetate | [2][4] |

Structural Elucidation and Stereochemistry

Delta-5(6)-Norethindrone acetate is a steroid derivative whose structure is distinguished by a carbon-carbon double bond between positions C5 and C6 in the B-ring of the steroid nucleus.[3] This contrasts with its parent compound, Norethindrone Acetate (a delta-4 steroid), where the double bond is conjugated with the C3-ketone (between C4 and C5).[5]

This shift in the position of the double bond from a conjugated to a non-conjugated position relative to the C3-ketone is the primary driver of its distinct chemical properties, including its reactivity, stability, and chromatographic behavior. Other critical structural features include:

-

An acetate ester group at the C-17 position.[3]

-

An ethynyl group at the C-17 position, which is crucial for its progestational activity.[3]

-

A ketone at the C-3 position.[3]

The stereochemistry of the molecule is conserved from its parent compound, maintaining the specific spatial arrangement of substituents at the chiral centers.

Caption: Structural comparison of Delta-5(6)-Norethindrone Acetate and its parent API.

Physicochemical Properties

The physical and chemical properties of Delta-5(6)-Norethindrone acetate dictate its behavior in formulations and analytical systems.

Physical Characteristics

| Property | Value | Reference |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | >117°C (decomposes) | [3] |

| Boiling Point | 447.9±45.0 °C (Predicted) | [3] |

| Density | 1.14±0.1 g/cm³ (Predicted) | [3] |

Solubility Profile

The solubility of this isomer is a critical parameter for developing analytical methods and understanding its potential to precipitate in liquid formulations.

| Solvent | Solubility | Reference |

| Chloroform | Slightly soluble | [3] |

| Methanol | Slightly soluble | [3] |

| Water | Insoluble (predicted) | [6] |

| DMSO | ≥68 mg/mL (for parent compound) | [6] |

| Ethanol | ≥68 mg/mL (for parent compound) | [6] |

Insight for the Scientist: The slight difference in polarity due to the non-conjugated double bond can lead to differential solubility compared to the parent compound, Norethindrone Acetate. This is a key reason why mobile phase composition in HPLC is critical for achieving separation. While the parent compound is soluble in ethanol, the delta-5(6) isomer's solubility should be experimentally verified for specific applications.

Formation and Stability

Understanding the pathways of formation and the intrinsic stability of Delta-5(6)-Norethindrone acetate is paramount for ensuring the quality and safety of the final drug product.

Formation as a Degradation Product

Delta-5(6)-Norethindrone acetate is not typically a desired synthetic product but rather an impurity that forms during the synthesis or, more commonly, the degradation of Norethindrone Acetate.[3] Its formation is a known outcome of forced degradation studies, which are essential for developing stability-indicating analytical methods.[7][8]

The primary mechanism for its formation from Norethindrone Acetate is acid-catalyzed isomerization. Under acidic conditions, the C3-ketone can be enolized, and subsequent protonation/deprotonation steps can lead to the migration of the double bond from the C4-C5 position to the C5-C6 position.

Caption: Acid-catalyzed isomerization pathway from Norethindrone Acetate.

Stability Under Stress Conditions

Stability-indicating methods have confirmed that Delta-5(6)-Norethindrone acetate can be generated when the parent drug substance is subjected to various stress conditions.[3]

-

Acid Hydrolysis: This is the most significant condition leading to the formation of the delta-5(6) isomer.[3]

-

Base Hydrolysis: Can also promote isomerization and potential hydrolysis of the acetate ester.[3]

-

Oxidative Stress: May lead to the formation of other degradation products, but the delta-5(6) isomer can also be observed.[3]

-

Thermal Degradation: High temperatures can provide the energy needed to overcome the activation barrier for isomerization.[3]

Recommended Storage

To minimize the formation of this and other impurities, Delta-5(6)-Norethindrone acetate as a reference standard should be stored under refrigerated conditions.[3]

Analytical Characterization

Robust analytical methods are required to detect, quantify, and control Delta-5(6)-Norethindrone acetate in drug substances and products. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique.[7]

Chromatographic Method: RP-HPLC

A validated, stability-indicating RP-HPLC method with diode array detection (DAD) is the gold standard for analysis. The method is designed to separate the delta-5(6) isomer from the active pharmaceutical ingredient (API) and other process-related impurities and degradants.[3][7]

Table of HPLC Parameters:

| Parameter | Description | Rationale / Insight |

| Column | Inertsil ODS-3V (150 mm × 4.6 mm, 5µm) | The C18 stationary phase provides the necessary hydrophobicity to retain the steroid molecules. The specific brand and model have been validated to provide optimal selectivity. |

| Mobile Phase | Water and Acetonitrile (Gradient) | A gradient elution is crucial. It allows for the sharp elution of early-eluting polar impurities and provides sufficient organic strength to elute the highly retained API and its less polar isomers like delta-5(6)-Norethindrone acetate within a reasonable runtime. |

| Detection | Diode Array Detector (DAD) at 210 nm and 240 nm | DAD allows for simultaneous monitoring at multiple wavelengths. 240 nm is near the λmax for the conjugated Norethindrone Acetate, while 210 nm provides general sensitivity for impurities that may lack the same chromophore.[3] It also enables peak purity analysis. |

| Run Time | 55 minutes | The extended run time ensures that all potential late-eluting impurities are cleared from the column, preventing interference with subsequent injections.[7] |

Protocol: Standard RP-HPLC Analysis Workflow

This protocol outlines the essential steps for the quantification of Delta-5(6)-Norethindrone acetate in a Norethindrone Acetate drug substance sample.

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A (Aqueous): Use HPLC-grade water.

-

Prepare Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

-

Degas both solvents using an appropriate method (e.g., sonication, vacuum filtration) before use to prevent bubble formation in the pump.

-

-

Standard Solution Preparation:

-

Accurately weigh a suitable amount of Delta-5(6)-Norethindrone acetate reference standard.

-

Dissolve and dilute in a suitable diluent (e.g., acetonitrile/water mixture) to a known final concentration (e.g., 1 µg/mL). Causality: The concentration should be chosen to be near the limit of quantification (LOQ) to demonstrate method sensitivity.

-

-

Sample Solution Preparation:

-

Accurately weigh the Norethindrone Acetate drug substance sample.

-

Dissolve and dilute in the same diluent to a high concentration (e.g., 1 mg/mL) to ensure detection of trace impurities.

-

-

Chromatographic System Setup:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Set the column oven temperature (e.g., 30°C) to ensure reproducible retention times.

-

Program the gradient elution profile and detector wavelengths as specified in the validated method.

-

-

Injection and Data Acquisition:

-

Inject a blank (diluent) to ensure no system contamination.

-

Perform replicate injections of the standard solution to establish system suitability (checking for tailing factor, theoretical plates, and reproducibility).

-

Inject the sample solution.

-

Acquire data for the full run time.

-

-

Data Processing:

-

Identify the Delta-5(6)-Norethindrone acetate peak in the sample chromatogram by comparing its retention time to that of the reference standard.

-

Integrate the peak areas of the impurity in the sample chromatogram.

-

Calculate the concentration of the impurity using the response factor from the known standard.

-

Caption: Standard analytical workflow for HPLC-based impurity analysis.

Spectroscopic Properties

While detailed published spectra for Delta-5(6)-Norethindrone acetate are not widely available, its structural features allow for predictable spectroscopic characteristics that differentiate it from Norethindrone Acetate.

-

¹H NMR: The most telling difference would be the appearance of a vinylic proton signal corresponding to the H6 proton, which would likely be a multiplet. This is absent in the parent compound, which instead shows a signal for the vinylic H4 proton.

-

¹³C NMR: The chemical shifts for C5 and C6 would be in the olefinic region (approx. 120-140 ppm), whereas in the parent compound, C4 and C5 are in this region. The non-conjugated C3 ketone in the delta-5(6) isomer would have a different chemical shift compared to the conjugated C3 ketone in Norethindrone Acetate.

-

Infrared (IR) Spectroscopy: The C=O stretching frequency of the non-conjugated ketone at C3 would appear at a higher wavenumber (typically 1710-1715 cm⁻¹) compared to the conjugated ketone in Norethindrone Acetate (typically 1660-1670 cm⁻¹).

-

Mass Spectrometry (MS): As an isomer, it will have the same molecular ion peak as Norethindrone Acetate. However, the fragmentation pattern could differ due to the different stability of the molecular ion and the initial fragmentation pathways influenced by the double bond's location.

Conclusion

Delta-5(6)-Norethindrone acetate is a chemically distinct and important isomer of Norethindrone Acetate. Its formation via acid-catalyzed isomerization from the parent compound necessitates careful control during manufacturing and storage, and mandates the use of specific, stability-indicating analytical methods for its detection and quantification. A thorough understanding of its physicochemical properties, stability profile, and analytical signatures, as detailed in this guide, is essential for any scientist or researcher working with Norethindrone Acetate to ensure the development of safe, effective, and high-quality pharmaceutical products.

References

- Vulcanchem. (n.d.). Delta-5(6)-Norethindrone Acetate - 1175129-26-6.

- Pharmaffiliates. (n.d.). Norethisterone Acetate-impurities.

- Krishna, V. et al. (n.d.). Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies.

-

PubChem. (n.d.). Norethisterone Acetate. Retrieved from [Link]

-

PubChem. (n.d.). Delta-5(6)-Norethindrone Acetate. Retrieved from [Link]

-

PubChem. (n.d.). Norethindrone. Retrieved from [Link]

- Azeez, R., et al. (n.d.). A Novel Validated Stability Indicating QBD Based RS Method By HPLC For The Estimation Of Impurities Of Norethindrone In Norethindrone Acetate And Their Degradation As Per ICH Q2 Guideline.

-

Al-Nimry, S. S., et al. (2019). RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled release. Journal of Applied Pharmaceutical Science, 9(02), 079-086. Retrieved from [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. delta-5(6)-Norethindrone Acetate | CAS 1175129-26-6 | LGC Standards [lgcstandards.com]

- 3. Delta-5(6)-Norethindrone Acetate (1175129-26-6) for sale [vulcanchem.com]

- 4. Delta-5(6)-Norethindrone Acetate | C22H28O3 | CID 71751193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Norethisterone Acetate | C22H28O3 | CID 5832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. japsonline.com [japsonline.com]

Delta-5(6)-Norethindrone: A Technical Guide to Its Speculative Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the speculative mechanism of action for delta-5(6)-norethindrone, an isomer and known impurity of the widely used synthetic progestin, norethindrone.[][2] Given the sparse direct research on this specific isomer, this document synthesizes established principles of steroid biochemistry, progestin structure-activity relationships, and the known pharmacology of norethindrone to construct a robust, testable hypothesis regarding its biological activity.

Introduction: The Significance of Isomeric Purity in Progestin Therapeutics

Norethindrone, a second-generation progestin derived from 19-nortestosterone, is a cornerstone of hormonal contraception and therapy for various gynecological disorders.[3] Its therapeutic efficacy is attributed to its potent agonistic activity at the progesterone receptor (PR), leading to the modulation of the hypothalamic-pituitary-gonadal axis and direct effects on reproductive tissues.[] Like many synthetic steroids, the manufacturing process of norethindrone can result in the formation of isomeric impurities. Delta-5(6)-norethindrone is one such isomer, distinguished by the position of the double bond in the A-ring of the steroid nucleus. While present in small quantities, understanding the potential biological activity of such impurities is paramount for ensuring the safety, efficacy, and purity of the final drug product. This guide delves into the speculative pharmacology of delta-5(6)-norethindrone, proposing a mechanism of action based on established steroid chemistry and providing a framework for its experimental validation.

The Established Pharmacology of Norethindrone: A Foundation for Speculation

Norethindrone exerts its primary effects through binding to and activating progesterone receptors (PRs), mimicking the actions of endogenous progesterone.[4] This interaction triggers a cascade of cellular events, including conformational changes in the receptor, dimerization, and translocation to the nucleus, where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription.[5]

The key pharmacological actions of norethindrone include:

-

Inhibition of Ovulation: By suppressing the secretion of gonadotropins (luteinizing hormone and follicle-stimulating hormone) from the pituitary gland.[]

-

Cervical Mucus Thickening: Creating a barrier to sperm penetration.[3]

-

Endometrial Alterations: Making the uterine lining less receptive to implantation.[3]

Norethindrone also exhibits mild androgenic and estrogenic activity, which contributes to its overall therapeutic and side-effect profile.[]

Speculative Mechanism of Action of Delta-5(6)-Norethindrone

The structural distinction between norethindrone (with a delta-4(5) double bond) and delta-5(6)-norethindrone lies in the A-ring. This seemingly subtle shift can have profound implications for the molecule's three-dimensional structure and its interaction with steroid receptors.

Hypothesized Receptor Binding Profile

The planarity and electronic distribution of the A-ring are critical for high-affinity binding to the progesterone receptor. The crystal structure of norethindrone bound to the PR ligand-binding domain reveals key hydrogen bond interactions between the 3-keto group and residues Gln725 and Arg766.[6]

Hypothesis: The altered position of the double bond in delta-5(6)-norethindrone is likely to modify the conformation of the A-ring, potentially leading to:

-

Reduced Progestational Activity: The change in geometry may result in a lower binding affinity for the progesterone receptor compared to norethindrone. This is a common phenomenon among steroid isomers, where subtle stereochemical changes can significantly impact receptor interaction.[7][8]

-

Altered Androgenic and Estrogenic Activity: The binding of steroids to androgen (AR) and estrogen receptors (ER) is also highly dependent on their three-dimensional structure. It is plausible that the conformational change in the A-ring could either increase or decrease the affinity of delta-5(6)-norethindrone for AR and ER compared to the parent compound.

Speculative Metabolic Fate

Steroids undergo extensive metabolism, primarily in the liver, which influences their bioavailability and clearance.[9] Norethindrone is metabolized through reduction and conjugation. The position of the double bond is a key determinant of the metabolic pathways a steroid will enter.

Hypothesis: The delta-5(6) double bond may open up alternative metabolic pathways for delta-5(6)-norethindrone that differ from those of norethindrone. This could lead to:

-

Formation of Unique Metabolites: These metabolites could possess their own distinct biological activities, potentially contributing to the overall pharmacological profile of the impurity.

-

Altered Pharmacokinetics: Differences in metabolism could affect the half-life, bioavailability, and clearance of delta-5(6)-norethindrone compared to norethindrone.[7]

Proposed Signaling Pathway

The speculative signaling pathway for delta-5(6)-norethindrone is likely to follow the general mechanism of steroid hormones, but with quantitative differences in receptor activation and downstream effects compared to norethindrone.

Caption: Speculative signaling pathway of delta-5(6)-Norethindrone.

Experimental Framework for Validating the Speculative Mechanism

A multi-pronged experimental approach is necessary to elucidate the true mechanism of action of delta-5(6)-norethindrone.

In Vitro Characterization

Objective: To determine the binding affinity of delta-5(6)-norethindrone for progesterone, androgen, and estrogen receptors.

Protocol:

-

Receptor Preparation: Utilize commercially available recombinant human PR, AR, and ER ligand-binding domains or prepare cell lysates from tissues known to express these receptors (e.g., breast cancer cell lines).

-

Radioligand Binding: Perform competitive binding assays using a radiolabeled ligand with known high affinity for each receptor (e.g., ³H-progesterone for PR, ³H-dihydrotestosterone for AR, ³H-estradiol for ER).

-

Competition Curve Generation: Incubate the receptor preparation and radioligand with increasing concentrations of unlabeled delta-5(6)-norethindrone and, in parallel, unlabeled norethindrone as a positive control.

-

Data Analysis: Measure the displacement of the radioligand at each concentration and calculate the inhibitory concentration (IC50) for both compounds. Determine the relative binding affinity (RBA) of delta-5(6)-norethindrone compared to norethindrone.

Objective: To assess the functional activity (agonist or antagonist) of delta-5(6)-norethindrone at PR, AR, and ER.

Protocol:

-

Cell Culture: Use a suitable mammalian cell line (e.g., HEK293T or HeLa) that does not endogenously express the receptor of interest.

-

Transfection: Co-transfect the cells with an expression vector for the full-length human PR, AR, or ER and a reporter plasmid containing a luciferase gene under the control of a promoter with the corresponding hormone response elements (PRE, ARE, or ERE).

-

Compound Treatment: Treat the transfected cells with a range of concentrations of delta-5(6)-norethindrone. Include norethindrone as a positive agonist control. For antagonist testing, co-treat with a known agonist (e.g., progesterone) and varying concentrations of delta-5(6)-norethindrone.

-

Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity, which is proportional to the level of receptor-mediated gene transcription.

-

Dose-Response Analysis: Generate dose-response curves to determine the EC50 (for agonism) or IC50 (for antagonism) of delta-5(6)-norethindrone.

Caption: Experimental workflow for mechanism of action elucidation.

In Vivo and Ex Vivo Studies

Objective: To assess the in vivo progestational and estrogenic activity of delta-5(6)-norethindrone.

Protocol:

-

Animal Model: Use immature female rats or mice.

-

Dosing: Administer delta-5(6)-norethindrone and norethindrone via an appropriate route (e.g., oral gavage or subcutaneous injection) for a set number of days. Include a vehicle control group.

-

Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the uteri.

-

Histological Analysis: Process a portion of the uterine tissue for histological examination to assess endometrial proliferation and differentiation.

-

Data Analysis: Compare the uterine weights and histological changes between the treatment groups and the control group to determine the relative in vivo potency of delta-5(6)-norethindrone.

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of delta-5(6)-norethindrone.

Protocol:

-

Animal Model: Use a suitable animal model, such as rats or non-human primates.

-

Dosing: Administer a single dose of delta-5(6)-norethindrone intravenously and orally.

-

Sample Collection: Collect blood, urine, and feces at various time points post-dosing.

-

Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify delta-5(6)-norethindrone and its potential metabolites in the collected biological matrices.

-

Pharmacokinetic Modeling: Analyze the concentration-time data to determine key pharmacokinetic parameters such as bioavailability, clearance, volume of distribution, and half-life.

-

Metabolite Identification: Analyze the urine and feces to identify the major metabolites of delta-5(6)-norethindrone.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables to facilitate comparison between delta-5(6)-norethindrone and norethindrone.

Table 1: Comparative Receptor Binding Affinities (RBA)

| Compound | Progesterone Receptor (RBA %) | Androgen Receptor (RBA %) | Estrogen Receptor (RBA %) |

| Norethindrone | 100 | Value | Value |

| Delta-5(6)-Norethindrone | To be determined | To be determined | To be determined |

Table 2: Comparative Functional Activity in Reporter Gene Assays

| Compound | PR Agonist EC50 (nM) | AR Agonist EC50 (nM) | ER Agonist EC50 (nM) | PR Antagonist IC50 (nM) | AR Antagonist IC50 (nM) | ER Antagonist IC50 (nM) |

| Norethindrone | Value | Value | Value | Value | Value | Value |

| Delta-5(6)-Norethindrone | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |

Table 3: Comparative In Vivo Potency in Uterotrophic Assay

| Compound | Effective Dose for Uterine Weight Increase (mg/kg) |

| Norethindrone | Value |

| Delta-5(6)-Norethindrone | To be determined |

Conclusion and Future Directions

The speculative mechanism of action presented in this guide provides a scientifically grounded starting point for the investigation of delta-5(6)-norethindrone. The proposed experimental framework offers a clear path to validating these hypotheses and fully characterizing the pharmacological profile of this norethindrone isomer. A thorough understanding of the biological activity of such impurities is not only a regulatory requirement but also a scientific imperative for advancing our knowledge of progestin pharmacology and ensuring the development of safe and effective hormonal therapies. Future research should also explore the potential for delta-5(6)-norethindrone to interact with other steroidogenic enzymes and nuclear receptors, further refining our understanding of its complete biological footprint.

References

- Gjerstad, G., & Norman, J. A. (1972). Norethindrone. Analytical Profiles of Drug Substances, 1, 295–317.

- Islam, R., Khan, E. M., Ahmed, K., & Azeez, Z. (2017). Development and Validation of RP-HPLC-DAD Stability Indicating Related Substances Method for the Estimation of Impurities of Norethindrone Tablets and their Degradation Products.

- Kuhl, H. (2005).

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Norethindrone? [Link]

-

ResearchGate. (n.d.). Overview of the binding modes of norethindrone (A), RU486 (B), OrgA... [Link]

-

Taylor & Francis Online. (2016, November 29). Recent advances in structure of progestins and their binding to progesterone receptors. [Link]

-

Wikipedia. (2024, January 15). Norethisterone. [Link]

-

Geneva Foundation for Medical Education and Research. Steroid hormone metabolism. [Link]

-

International Journal of Novel Research and Development. (2025). THE ROLE OF STEREOCHEMISTRY IN STEROIDAL DRUG DEVELOPMENT. [Link]

Sources

- 2. longdom.org [longdom.org]

- 3. Norethindrone | 68-22-4 [chemicalbook.com]

- 4. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Progestin Receptors in Female Reproductive Behavior: Interactions with Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ijnrd.org [ijnrd.org]

- 8. Steroid hormone metabolism [gfmer.ch]

- 9. Human steroid biosynthesis, metabolism and excretion are differentially reflected by serum and urine steroid metabolomes: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Norethindrone Impurities

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Players in Pharmaceutical Efficacy and Safety

In the world of synthetic pharmaceuticals, the active pharmaceutical ingredient (API) rightfully takes center stage. However, lurking in the shadows are its impurities—molecular variants born from the complexities of synthesis, degradation, or storage. While often present in minute quantities, these impurities can possess biological activities of their own, sometimes with profound implications for the drug's overall efficacy and safety profile. This is particularly critical for synthetic hormones like norethindrone, where even subtle molecular changes can alter interactions with highly specific biological receptors.

This technical guide provides a deep dive into the biological activities of norethindrone impurities. As a senior application scientist, my goal is to move beyond a simple cataloging of these compounds. Instead, this guide will illuminate the "why" and "how"—the rationale behind the assessment of their biological effects and the detailed methodologies required to do so. We will explore the progestogenic, androgenic, estrogenic, and genotoxic potential of these impurities, providing a framework for their comprehensive evaluation in a drug development context.

Norethindrone: A Synthetic Progestin's Mode of Action

Norethindrone, a first-generation synthetic progestin, exerts its primary therapeutic effects by mimicking the natural hormone progesterone.[1][2] Its principal mechanism of action involves binding to and activating progesterone receptors (PRs), which are located in various target tissues including the reproductive tract, mammary glands, hypothalamus, and pituitary gland.[2][3] This interaction triggers a cascade of downstream genetic and cellular responses that ultimately lead to its contraceptive and therapeutic effects.[3]

The primary contraceptive actions of norethindrone include:

-

Inhibition of Ovulation: By acting on the hypothalamus and pituitary gland, norethindrone suppresses the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][] This blunts the mid-cycle LH surge, preventing the maturation and release of an egg from the ovary in approximately half of users.[5]

-

Thickening of Cervical Mucus: Norethindrone alters the consistency of cervical mucus, making it more viscous and less permeable to sperm, thereby inhibiting sperm penetration into the uterus.[1][3][5]

-

Endometrial Alterations: It induces changes in the endometrium, the lining of the uterus, making it unreceptive to implantation of a fertilized egg.[1][3][5]

Beyond its progestogenic activity, norethindrone is also known to possess mild androgenic and estrogenic properties.[] This is a crucial consideration, as any impurities with similar steroidal structures could potentially exhibit their own hormonal activities, either mimicking or antagonizing the effects of the parent drug.

The Impurity Profile of Norethindrone

Impurities in norethindrone can arise from various stages of the manufacturing process, including starting materials, intermediates, and degradation products.[6] The International Council for Harmonisation (ICH) provides guidelines for the identification, qualification, and control of impurities in new drug substances.[7][8][9][10][11]

Commonly identified impurities in norethindrone include:

-

Impurity B (NE-B)

-

Impurity C (NE-C)

-

Impurity D (NE-D)

-

6-Hydroxy Norethindrone Acetate[6]

-

Dihydro Norethindrone[6]

The presence and levels of these impurities must be carefully monitored to ensure the quality, safety, and efficacy of the final drug product.[6] A critical aspect of this control is understanding the potential biological activity of each impurity.

Assessing the Biological Activity of Norethindrone Impurities: A Multi-faceted Approach

A comprehensive assessment of the biological activity of norethindrone impurities requires a battery of in-vitro assays designed to probe their interactions with key hormonal receptors and their potential to damage genetic material.

Progestogenic Activity: Progesterone Receptor Binding and Activation

The primary concern for any norethindrone impurity is its potential to exert progestogenic effects. This is assessed through a combination of receptor binding and reporter gene assays.

Principle: This assay determines the ability of an impurity to bind to the progesterone receptor by measuring its capacity to displace a radiolabeled progestin ligand. The higher the affinity of the impurity for the PR, the less radiolabeled ligand will be required to displace it.

Step-by-Step Protocol:

-

Preparation of PR-rich Cytosol:

-

Homogenize a suitable source of PR, such as human breast cancer cells (e.g., T47D or MCF-7) or rabbit uterus, in a buffered solution.

-

Centrifuge the homogenate at high speed to pellet cellular debris and obtain a supernatant rich in cytosolic proteins, including the PR.

-

-

Competitive Binding Reaction:

-

In a series of tubes, incubate a fixed concentration of a radiolabeled progestin (e.g., ³H-promegestone) with the PR-rich cytosol.

-

Add increasing concentrations of the unlabeled norethindrone impurity to be tested.

-

Include a control with only the radiolabeled ligand and a non-specific binding control with a large excess of unlabeled progesterone.

-

-

Separation of Bound and Free Ligand:

-

After incubation, separate the PR-bound radiolabeled ligand from the free ligand. This is commonly achieved by adding dextran-coated charcoal, which adsorbs the free ligand.

-

Centrifuge the mixture and collect the supernatant containing the PR-bound ligand.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity in the supernatant using a liquid scintillation counter.

-

Plot the percentage of bound radiolabeled ligand against the concentration of the impurity.

-

Calculate the IC50 value, which is the concentration of the impurity that inhibits 50% of the specific binding of the radiolabeled ligand. A lower IC50 indicates a higher binding affinity.

-

Diagram: Progesterone Receptor Competitive Binding Assay Workflow

Caption: Workflow for a progesterone receptor reporter gene assay.

Androgenic and Estrogenic Activity Assessment

Given that norethindrone has weak androgenic and estrogenic activity, it is crucial to evaluate its impurities for these off-target effects. []The methodologies are analogous to those used for assessing progestogenic activity, but with the corresponding receptors and cell lines.

Table 1: Assays for Androgenic and Estrogenic Activity

| Activity | Receptor Binding Assay | Reporter Gene Assay |

| Androgenic | Androgen Receptor (AR) Competitive Binding Assay: Uses a radiolabeled androgen (e.g., ³H-R1881) and an AR-rich source (e.g., LNCaP cells). | AR Reporter Gene Assay: Uses an androgen-responsive element (ARE) linked to a reporter gene in a suitable cell line (e.g., PC-3 or MDA-MB-453). |

| Estrogenic | Estrogen Receptor (ER) Competitive Binding Assay: Uses a radiolabeled estrogen (e.g., ³H-estradiol) and an ER-rich source (e.g., MCF-7 cells). | ER Reporter Gene Assay: Uses an estrogen-responsive element (ERE) linked to a reporter gene in a suitable cell line (e.g., MCF-7 or T47D). |

The experimental protocols for these assays follow the same principles as the PR assays, with appropriate substitutions of receptors, radioligands, and cell lines. [14]

Genotoxicity Assessment

Genotoxic impurities are of significant concern as they have the potential to damage DNA, leading to mutations and potentially cancer. [15][16][17][18]Regulatory agencies have stringent requirements for the control of genotoxic impurities. [15][19]

Principle: The Ames test is a widely used method to assess the mutagenic potential of a chemical. It uses several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium unless a reverse mutation (back mutation) occurs. The assay measures the ability of an impurity to cause this reverse mutation.

Step-by-Step Protocol:

-

Strain Selection and Preparation:

-

Select a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

-

Prepare overnight cultures of each bacterial strain.

-

-

Metabolic Activation (S9 Mix):

-

To mimic mammalian metabolism, the assay is performed with and without the addition of an S9 fraction, which is a liver homogenate containing metabolic enzymes.

-

-

Exposure:

-

In a test tube, combine the bacterial culture, the norethindrone impurity at various concentrations, and either the S9 mix or a buffer.

-

Pour the mixture onto a minimal glucose agar plate that lacks histidine.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C.

-

-

Scoring and Data Analysis:

-

Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the histidine-free medium).

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

-

Diagram: Ames Test Workflow

Caption: Workflow for the bacterial reverse mutation assay (Ames test).

Interpreting the Data and Regulatory Implications

The data generated from these assays provide a comprehensive biological activity profile for each norethindrone impurity.

Table 2: Summary of Biological Activity Assessment for Norethindrone Impurities

| Impurity | Progestogenic Activity (PR) | Androgenic Activity (AR) | Estrogenic Activity (ER) | Genotoxicity (Ames Test) |

| Impurity X | IC50/EC50 | IC50/EC50 | IC50/EC50 | Positive/Negative |

| Impurity Y | IC50/EC50 | IC50/EC50 | IC50/EC50 | Positive/Negative |

| ... | ... | ... | ... | ... |

The results of these studies are critical for risk assessment. If an impurity shows significant hormonal activity or is found to be genotoxic, its levels in the final drug product must be strictly controlled to levels deemed safe by regulatory authorities like the FDA and EMA, following ICH guidelines. [7][8][9][10][11]

Conclusion: A Commitment to Scientific Rigor

The biological evaluation of norethindrone impurities is not merely a regulatory hurdle; it is a fundamental aspect of ensuring the safety and efficacy of the medication. By employing a systematic and scientifically sound approach to assess their progestogenic, androgenic, estrogenic, and genotoxic potential, drug developers can gain a deeper understanding of their product's overall pharmacological profile. This commitment to rigorous scientific inquiry is paramount in delivering safe and effective medicines to patients.

References

- CN105277633A - Impurity detection analysis method of norethisterone derivatives and intermediates thereof - Google P

- Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degrad

-

Norethindrone | C20H26O2 | CID 6230 - PubChem - NIH. (URL: [Link])

-

What is the mechanism of Norethindrone Acetate? - Patsnap Synapse. (URL: [Link])

-

Etonogestrel - Wikipedia. (URL: [Link])

-

Norethindrone Tablets: Package Insert / Prescribing Info - Drugs.com. (URL: [Link])

-

Norethindrone Acetate Impurities - SynZeal. (URL: [Link])

-

Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall. (URL: [Link])

-

Development and Validation of method for the determination of related substances of Norethindrone in Norethindrone Tablets and Degradation studies | Request PDF - ResearchGate. (URL: [Link])

-

Characterization and assay of progesterone receptor in human mammary carcinoma - PubMed. (URL: [Link])

-

ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (URL: [Link])

-

Metabolism of norethisterone and norethisterone derivatives in rat uterus, vagina, and aorta. (URL: [Link])

-

(PDF) Genotoxic Impurities in Pharmaceuticals - ResearchGate. (URL: [Link])

-

Comparison of In Vitro and In Vivo Screening Models for Androgenic and Estrogenic Activities - Oxford Academic. (URL: [Link])

-

Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation | Chemical Reviews - ACS Publications. (URL: [Link])

-

METHOD DEVELOPMENT AND VALIDATION OF NORETHINDRONE ACETATE ASSAY AND ITS RELATED IMPURITIES IN API AND PHARMACEUTICAL FORMULATIO - ResearchGate. (URL: [Link])

-

Pharmacology of Progestogens - Krause und Pachernegg. (URL: [Link])

-

CHAPTER 3 - DSpace. (URL: [Link])

-

Steroid hormone measurements from different types of assays in relation to body mass index and breast cancer risk in postmenopausal women: Reanalysis of eighteen prospective studies - PMC. (URL: [Link])

-

ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (URL: [Link])

-

Full article: Recent advances in structure of progestins and their binding to progesterone receptors - Taylor & Francis Online. (URL: [Link])

-

Bioanalytical Detection of Steroid Abuse in Sports Based on the Androgenic Activity Measurement - MDPI. (URL: [Link])

-

“Metabolism of 0.35mg Norethindrone vs 5mg Norethindrone Acetate” NCT05294341 Background - Clinical Trials. (URL: [Link])

-

Genotoxic impurities in pharmaceutical products. (URL: [Link])

- RP-HPLC method for determination of norethindrone in dissolution media and application to study release from a controlled releas. (URL: Not available)

-

Guidance for Industry - Q3A Impurities in New Drug Substances - FDA. (URL: [Link])

-

What is Norethindrone? - Dr.Oracle. (URL: [Link])

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. (URL: [Link])

-

Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques - Research and Reviews. (URL: [Link])

-

Sex hormone receptor binding, progestin selectivity, and the new oral contraceptives - PubMed. (URL: [Link])

-

Steroid Assays and Endocrinology: Best Practices for Basic Scientists - ResearchGate. (URL: [Link])

-

Standardization of Steroid Hormone Assays: Why, How, and When? | Cancer Epidemiology, Biomarkers & Prevention - AACR Journals. (URL: [Link])

-

Exploring Flexibility of Progesterone Receptor Ligand Binding Domain Using Molecular Dynamics | PLOS One - Research journals. (URL: [Link])

-

A Brief Review on Genotoxic impurities in Pharmaceuticals. (URL: [Link])

- Guideline for Impurities in New Active Pharmaceuti- cal Ingredient. (URL: Not available)

Sources

- 1. Norethindrone | C20H26O2 | CID 6230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Norethindrone Acetate? [synapse.patsnap.com]

- 3. Norethindrone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Lactation, Hepatic Dose, Pregnanacy | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. drugs.com [drugs.com]

- 6. Norethindrone Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. fda.gov [fda.gov]

- 10. jpionline.org [jpionline.org]

- 11. mca.gm [mca.gm]

- 12. sphinxsai.com [sphinxsai.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rroij.com [rroij.com]

- 18. asianjpr.com [asianjpr.com]

- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

An In-Depth Technical Guide to the Discovery and Isolation of Δ⁵⁽⁶⁾-Norethindrone

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Foreword: The Unseen Isomers - A Story of Steroidal Nuances

In the landscape of steroidal active pharmaceutical ingredients (APIs), the pursuit of purity is paramount. Yet, within the synthetic pathways that lead to these vital therapeutic agents, a fascinating world of isomeric variants often emerges. These closely related molecules, while sharing the same atomic composition, can exhibit vastly different biological activities and present unique challenges in separation and characterization. This guide delves into the scientific narrative of one such isomer: Δ⁵⁽⁶⁾-Norethindrone. While its sibling, the renowned progestin Norethindrone (Δ⁴-Norethindrone), has played a pivotal role in women's health for decades, the Δ⁵⁽⁶⁾ isomer has largely remained in the shadows, often regarded as a mere process impurity. Here, we illuminate the path to not only understanding its formation but also to its targeted isolation and definitive characterization. This document is crafted for the discerning researcher, scientist, and drug development professional, offering not just protocols, but the underlying chemical logic and field-proven insights to navigate the subtleties of steroidal isomer chemistry.

Section 1: The Genesis of 19-Norsteroids and the Dawn of Norethindrone

The story of Δ⁵⁽⁶⁾-Norethindrone is intrinsically linked to the groundbreaking synthesis of its Δ⁴ isomer. In the early 1950s, a revolution in steroid chemistry was underway. At Syntex, Carl Djerassi and his team were instrumental in developing a practical synthesis of Norethindrone (19-nor-17α-ethynyltestosterone) from estrone. This monumental achievement, closely followed by the work of Frank B. Colton at G.D. Searle & Co. on the related compound Norethynodrel, paved the way for the development of oral contraceptives.[1]

The core synthetic strategy often begins with the Birch reduction of an aromatic precursor, typically the 3-methyl ether of estrone, to create the 19-nor steroid skeleton.[2] This reaction, a dissolving metal reduction in liquid ammonia, is a cornerstone of steroid synthesis, enabling the removal of the C19 angular methyl group and the generation of a non-aromatic B-ring.[3] Subsequent steps involve the oxidation of the 17-hydroxyl group, ethynylation at C17, and crucially, the positioning of the double bond in the A-ring.

It is within this final step, the establishment of the A-ring enone system, that the potential for isomeric diversity arises. The thermodynamically more stable product is the Δ⁴-isomer, where the double bond is conjugated with the 3-keto group. However, under certain conditions, the formation of the Δ⁵⁽⁶⁾ and Δ⁵⁽¹⁰⁾ isomers can occur.

Section 2: The Isomeric Landscape - Understanding the Formation of Δ⁵⁽⁶⁾-Norethindrone

The emergence of Δ⁵⁽⁶⁾-Norethindrone is a direct consequence of the chemical principles governing the isomerization of α,β-unsaturated ketones in steroidal systems. The thermodynamically favored Δ⁴-isomer is the intended product in the synthesis of Norethindrone. However, the kinetic control of the reaction or subsequent downstream processing conditions can lead to the formation of the less stable Δ⁵⁽⁶⁾-isomer.

The Role of Acid and Base Catalysis in Isomerization

The interconversion between the Δ⁴ and Δ⁵⁽⁶⁾ isomers of Norethindrone can be influenced by both acidic and basic conditions. This is a classic example of keto-enol tautomerism and double bond migration in a polycyclic system.

-

Acid-Catalyzed Isomerization: In the presence of acid, the carbonyl oxygen at C3 can be protonated, leading to the formation of an enol intermediate. This enol can then be reprotonated at C4, leading to the Δ⁴-isomer, or at C6, which after deprotonation at C5, can result in the Δ⁵⁽⁶⁾-isomer. The equilibrium generally favors the more stable conjugated Δ⁴-system. However, forcing conditions such as elevated temperatures can increase the proportion of the Δ⁵⁽⁶⁾-isomer.[4][5]

-

Base-Catalyzed Isomerization: Under basic conditions, a proton can be abstracted from the α-carbon at C4, forming an enolate. This enolate is a resonance-stabilized intermediate that can be protonated at either C4 to regenerate the starting material or at C6 to form the Δ⁵⁽⁶⁾-isomer. The choice of base and reaction conditions can influence the ratio of the isomers.

The following diagram illustrates the plausible acid-catalyzed isomerization pathway:

Figure 1: Plausible acid-catalyzed isomerization pathway between Δ⁴- and Δ⁵⁽⁶⁾-Norethindrone.

Insights from Forced Degradation Studies

Forced degradation studies of Norethindrone provide valuable insights into the conditions that promote the formation of the Δ⁵⁽⁶⁾-isomer. These studies, typically conducted under stress conditions of acid, base, oxidation, and heat, are designed to identify potential degradation products and establish the stability of the API.[5][6] Reports from such studies have consistently identified "Impurity C" as Δ⁵⁽⁶⁾-Norethindrone or its acetate, confirming that acidic and basic environments can facilitate this isomerization.[2][4]

Section 3: Targeted Synthesis and Isolation of Δ⁵⁽⁶⁾-Norethindrone

While often an undesired byproduct, the targeted synthesis and isolation of Δ⁵⁽⁶⁾-Norethindrone are essential for its use as a reference standard in analytical method development and for further pharmacological investigation.

Proposed Synthetic Protocol: Controlled Isomerization of Norethindrone

Based on the principles of acid-catalyzed isomerization, the following protocol outlines a plausible method for the intentional synthesis of Δ⁵⁽⁶⁾-Norethindrone from commercially available Norethindrone.

Objective: To induce the isomerization of Δ⁴-Norethindrone to a mixture enriched in Δ⁵⁽⁶⁾-Norethindrone.

Materials:

-

Norethindrone (USP grade)

-

Glacial Acetic Acid

-

Hydrochloric Acid (concentrated)

-

Sodium Bicarbonate (saturated aqueous solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g of Norethindrone in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Acidification: To the stirred solution, add 1 mL of concentrated hydrochloric acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the formation of a new, less polar spot corresponding to Δ⁵⁽⁶⁾-Norethindrone.

-

Quenching: After cooling to room temperature, carefully pour the reaction mixture into 200 mL of ice-cold water.

-

Neutralization: Slowly neutralize the acidic solution by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a yellowish solid.

Causality Behind Experimental Choices:

-

Glacial Acetic Acid as Solvent: Provides a polar protic medium that can facilitate the protonation and deprotonation steps involved in the isomerization.

-

Hydrochloric Acid as Catalyst: A strong acid is required to efficiently protonate the carbonyl oxygen and initiate the enolization process.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy to overcome the thermodynamic preference for the Δ⁴-isomer and drive the reaction towards an equilibrium mixture containing a significant amount of the Δ⁵⁽⁶⁾-isomer.

-

Neutralization and Extraction: These standard workup procedures are essential to remove the acid catalyst and isolate the steroidal products from the aqueous reaction medium.

Isolation and Purification: A Chromatographic Approach

The crude product from the isomerization reaction will be a mixture of starting material (Δ⁴-Norethindrone), the desired product (Δ⁵⁽⁶⁾-Norethindrone), and potentially other minor byproducts. The separation of these closely related isomers necessitates a robust chromatographic method.

3.2.1. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity Δ⁵⁽⁶⁾-Norethindrone, preparative HPLC is the method of choice.

Instrumentation and Parameters:

| Parameter | Specification | Rationale |

| Column | Reversed-phase C18 (e.g., 250 x 21.2 mm, 5 µm particle size) | Provides good retention and selectivity for non-polar steroid molecules. |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water | A mixture of organic solvent and water allows for fine-tuning of the separation. |

| Flow Rate | 10-20 mL/min | Adjusted based on column dimensions and desired separation time. |

| Detection | UV at 240 nm | The α,β-unsaturated ketone of Norethindrone has a strong UV absorbance around this wavelength. |

| Injection Volume | Dependent on the concentration of the crude sample and the column capacity | Optimized to maximize throughput without compromising resolution. |

Workflow for Preparative HPLC Isolation:

Figure 2: Workflow for the preparative HPLC isolation of Δ⁵⁽⁶⁾-Norethindrone.

Section 4: Definitive Characterization of Δ⁵⁽⁶⁾-Norethindrone

Unequivocal identification of the isolated compound is critical. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of steroid isomers. The chemical shifts and coupling constants of the protons, particularly those in the A and B rings, will be distinct for the Δ⁴ and Δ⁵⁽⁶⁾ isomers. For Δ⁵⁽⁶⁾-Norethindrone, the key diagnostic signal in the ¹H NMR spectrum is the appearance of a vinylic proton at C6, which is absent in the Δ⁴-isomer.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the elemental composition of the isolated compound, which will be identical to that of Norethindrone. Fragmentation patterns in MS/MS analysis may provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the hydroxyl group (~3400 cm⁻¹), the ethynyl group (~3300 cm⁻¹ for the C-H stretch and ~2100 cm⁻¹ for the C≡C stretch), and the carbonyl group (~1700 cm⁻¹).

Quantitative Data Summary:

| Compound | Key ¹H NMR Signal (CDCl₃, approx. ppm) | UV λmax (Ethanol) |

| Δ⁴-Norethindrone | 5.8 (s, 1H, H-4) | ~240 nm |

| Δ⁵⁽⁶⁾-Norethindrone | ~5.4 (m, 1H, H-6) | ~210 nm |

Conclusion: From Impurity to Indispensable Tool

The journey of Δ⁵⁽⁶⁾-Norethindrone from a frequently observed process impurity to a well-characterized chemical entity underscores the importance of a deep understanding of reaction mechanisms and the power of modern analytical and purification techniques. By leveraging controlled isomerization and preparative chromatography, researchers can reliably obtain this valuable isomer. Its availability as a pure reference standard is indispensable for the development and validation of robust analytical methods for Norethindrone-containing drug products, ensuring their quality, safety, and efficacy. This guide provides a framework for the logical and scientifically sound exploration of steroidal isomers, encouraging a perspective that views impurities not as mere contaminants, but as opportunities for deeper scientific understanding and enhanced control over pharmaceutical manufacturing processes.

References

-

Der Pharma Chemica. A Novel Validated High Performance liquid chromatographic stability indicating assay method for the chemical analytical quantification of Norethindrone Tablets and their degradation study. [Link]